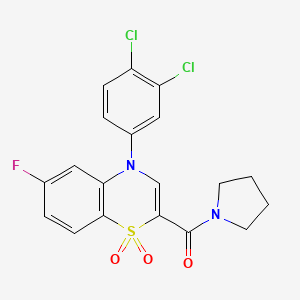

4-(3,4-dichlorophenyl)-6-fluoro-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide

Description

This compound belongs to the benzothiazine dioxide family, characterized by a bicyclic core with sulfur and nitrogen atoms. Its structure includes:

- 6-Fluoro group: Improves metabolic stability and electronic effects.

- Pyrrolidin-1-ylcarbonyl moiety: A five-membered ring amide that may influence pharmacokinetics and target specificity.

- 1,1-Dioxide functionalization: Stabilizes the benzothiazine ring and modulates reactivity .

Properties

IUPAC Name |

[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2FN2O3S/c20-14-5-4-13(10-15(14)21)24-11-18(19(25)23-7-1-2-8-23)28(26,27)17-6-3-12(22)9-16(17)24/h3-6,9-11H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCIUQVKXLGMKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazine core. One common approach is to start with a suitable benzothiazine derivative and introduce the dichlorophenyl and fluoro groups through halogenation reactions. The pyrrolidin-1-ylcarbonyl group can be introduced using amide coupling reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the complexity of the molecule.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The presence of the benzothiazine ring allows for potential oxidation reactions.

Reduction: : Reduction reactions can be performed on the aromatic rings or the carbonyl group.

Substitution: : Halogen atoms on the aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of alcohols or amines.

Substitution: : Formation of substituted benzothiazines or other derivatives.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its biological activity can be explored for potential therapeutic uses.

Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

Industry: : It can be used in the production of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The table below highlights key structural differences and their biological implications:

| Compound Name | Key Structural Features | Biological Activities | Reference |

|---|---|---|---|

| Target Compound : 4-(3,4-Dichlorophenyl)-6-fluoro-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide | 3,4-Dichlorophenyl, 6-F, pyrrolidin-1-ylcarbonyl | Hypothesized: Enhanced antimicrobial and anti-inflammatory activity due to halogenation and amide group | |

| 6-Chloro-2-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide | Piperidine amide, 4-CF3-phenyl, 6-Cl | Antimicrobial (vs. Bacillus subtilis), enzyme inhibition | |

| Methyl 4-(4-chloro-2-methoxy-5-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | Chloro, methoxy, methyl substituents | Anti-cancer, anti-inflammatory (modulates signaling pathways) | |

| Methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | 3-Methylphenyl, 6-F | Moderate anti-inflammatory and antimicrobial activity |

Key Findings

Halogenation Effects: The 3,4-dichlorophenyl group in the target compound likely enhances lipophilicity and target binding compared to mono-halogenated analogs (e.g., 4-chlorophenyl in ). Chlorine atoms increase membrane penetration and resistance to oxidative metabolism . Fluorine at position 6 is conserved across analogs, suggesting its critical role in stabilizing the molecule’s electronic configuration .

Amide vs. Ester Functional Groups :

- The pyrrolidin-1-ylcarbonyl group (target compound) may offer improved solubility and bioavailability compared to methyl esters (e.g., ). Piperidine analogs (e.g., ) show similar antimicrobial activity but may have higher metabolic clearance due to larger ring size.

Biological Activity Trends :

- Compounds with bulky aryl substituents (e.g., trifluoromethylphenyl in ) exhibit stronger enzyme inhibition, while smaller alkyl groups (e.g., methyl in ) favor anti-inflammatory effects.

- The target compound’s dichlorophenyl group could synergize with the pyrrolidine amide for dual activity (antimicrobial and anti-inflammatory), though experimental validation is needed.

Biological Activity

4-(3,4-dichlorophenyl)-6-fluoro-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide, commonly referred to as compound 1251580-67-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to the benzothiazine class and is characterized by a complex structure that includes a pyrrolidine moiety and dichlorophenyl groups. This article aims to summarize the biological activity of this compound based on recent research findings.

- Molecular Formula: C17H16Cl2F N3O2S

- Molecular Weight: 441.3 g/mol

- CAS Number: 1251580-67-2

Biological Activity Overview

Research has indicated that compounds within the benzothiazine family exhibit a range of biological activities including anticancer, antimicrobial, and neuroprotective effects. The specific compound has been studied for its potential therapeutic applications.

Anticancer Activity

Several studies have demonstrated that benzothiazine derivatives possess significant anticancer properties. For instance:

- Mechanism of Action: These compounds may inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.

- Case Study: A recent study reported that a related benzothiazine derivative showed potent activity against various cancer cell lines, suggesting that similar mechanisms may be applicable to 4-(3,4-dichlorophenyl)-6-fluoro-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro Studies: Tests indicated that the compound exhibited inhibitory effects against several bacterial strains. The specific mechanisms are believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Neuroprotective Effects

Benzothiazines have been investigated for their neuroprotective potential:

- Neuroprotection Mechanism: The neuroprotective effects may stem from antioxidant activity and the ability to modulate neurotransmitter levels.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis, cell cycle arrest | |

| Antimicrobial | Disruption of cell membranes | |

| Neuroprotective | Antioxidant activity |

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in determining the efficacy of benzothiazine derivatives. Modifications to the molecular structure can significantly influence biological outcomes.

Structure-Activity Relationship (SAR)

The presence of halogen atoms (like chlorine and fluorine) in the structure enhances lipophilicity and may improve cellular uptake. Additionally, the pyrrolidine group is crucial for biological activity as it can interact with various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.